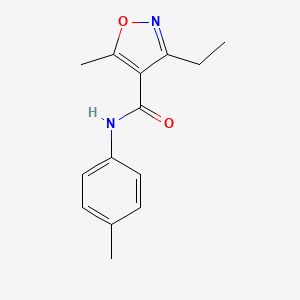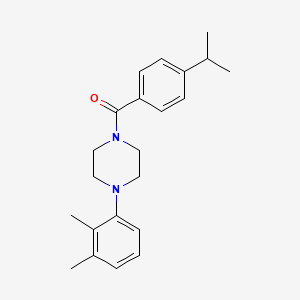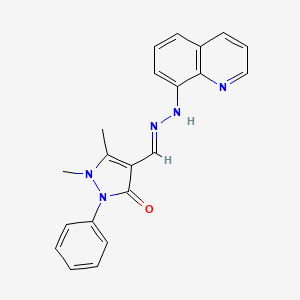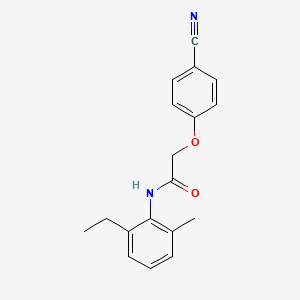
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone (TSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.
作用機序
The mechanism of action of 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of various enzymes and proteins. This compound has been shown to bind to metal ions such as copper, iron, and zinc, which may contribute to its antimicrobial and anticancer properties. This compound has also been found to inhibit the activity of enzymes such as cathepsin B and matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of immune function. This compound has been shown to scavenge free radicals and protect against oxidative stress, which may contribute to its potential as an anticancer agent. This compound has also been found to inhibit the production of inflammatory cytokines and modulate immune cell function, suggesting its potential as an immunomodulatory agent.
実験室実験の利点と制限
One advantage of using 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone in lab experiments is its versatility, as it has been shown to have activity against various types of cancer cells and microorganisms. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, this compound may have limited solubility in certain solvents, which may affect its efficacy in certain experiments.
将来の方向性
There are several potential future directions for research on 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone, including further investigation of its mechanism of action, optimization of its synthesis and purification methods, and exploration of its potential as a therapeutic agent. This compound may also have applications in environmental monitoring and metal ion detection. Overall, this compound is a promising compound that has the potential to contribute to various fields of scientific research.
合成法
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone can be synthesized by reacting 4,4,4-trifluoro-1-phenyl-1,3-butanedione with dithiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting compound can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone has been used in a variety of scientific research applications, including cancer research, antimicrobial studies, and metal ion detection. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for chemotherapy. In antimicrobial studies, this compound has been found to have activity against various bacteria and fungi, suggesting its potential as an antibacterial or antifungal agent. This compound has also been used as a metal ion detector in environmental and industrial settings.
特性
IUPAC Name |
[(Z)-[(4Z)-4-(carbamothioylhydrazinylidene)-1,1,1-trifluoro-4-phenylbutan-2-ylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6S2/c13-12(14,15)9(19-21-11(17)23)6-8(18-20-10(16)22)7-4-2-1-3-5-7/h1-5H,6H2,(H3,16,20,22)(H3,17,21,23)/b18-8-,19-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBIKEYPGJMVOW-LVTUVZGMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)N)CC(=NNC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)N)/C/C(=N/NC(=S)N)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)





![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)


![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)